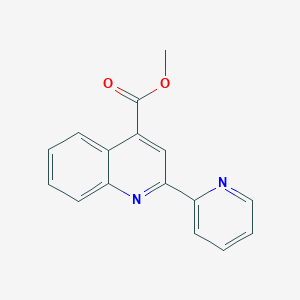
methyl 2-(2-pyridinyl)-4-quinolinecarboxylate
説明
Methyl 2-(2-pyridinyl)-4-quinolinecarboxylate, also known as MQC, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. MQC is a derivative of quinoline, a heterocyclic compound that is widely used in the synthesis of various drugs and pharmaceuticals. In
科学的研究の応用
Methyl 2-(2-pyridinyl)-4-quinolinecarboxylate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been shown to exhibit anti-tumor, anti-inflammatory, and anti-microbial properties. In materials science, this compound has been used as a building block for the synthesis of novel organic materials with unique optical and electronic properties. In analytical chemistry, this compound has been used as a fluorescent probe for the detection of metal ions in aqueous solutions.
作用機序
The exact mechanism of action of methyl 2-(2-pyridinyl)-4-quinolinecarboxylate is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This compound has also been shown to inhibit the activity of various kinases, including protein kinase C and mitogen-activated protein kinase, which are involved in cell signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including anti-tumor, anti-inflammatory, and anti-microbial effects. In vitro studies have shown that this compound can inhibit the growth of various tumor cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, in macrophages and monocytes. In addition, this compound has been shown to exhibit anti-microbial activity against various bacterial and fungal strains.
実験室実験の利点と制限
One of the main advantages of using methyl 2-(2-pyridinyl)-4-quinolinecarboxylate in lab experiments is its relatively low cost and easy availability. This compound can be synthesized using relatively simple and inexpensive starting materials, and the overall yield of the synthesis process is relatively high. However, one of the main limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, the exact mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for research on methyl 2-(2-pyridinyl)-4-quinolinecarboxylate. One area of interest is the development of novel anti-tumor agents based on the structure of this compound. Another area of interest is the synthesis of novel organic materials with unique optical and electronic properties based on the structure of this compound. In addition, there is potential for the development of new analytical methods based on the fluorescence properties of this compound. Overall, the potential applications of this compound in various fields make it an interesting and promising area of research.
特性
IUPAC Name |
methyl 2-pyridin-2-ylquinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c1-20-16(19)12-10-15(14-8-4-5-9-17-14)18-13-7-3-2-6-11(12)13/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEHEEXIDPQKCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-5-methyl-3-thiophenecarboxamide](/img/structure/B4268575.png)
![N-(2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide](/img/structure/B4268576.png)
![3-benzyl-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4268587.png)
![2-mercapto-6-methyl-3-[3-(4-morpholinyl)propyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4268590.png)
![4-{[3-(ethoxycarbonyl)-5-phenyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B4268596.png)
![4-{[3-(methoxycarbonyl)-6-phenyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxobutanoic acid](/img/structure/B4268603.png)
![2-[(4-bromo-2-chlorophenoxy)acetyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4268614.png)
![1-[(3,4-difluorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B4268622.png)
![4-ethyl-5-[1-(3-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4268630.png)
![2-[(2-chloro-5-methylphenoxy)acetyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4268632.png)
![3,3-dimethyl-5-{2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazino}-5-oxopentanoic acid](/img/structure/B4268645.png)
![4-ethyl-5-[(3-methyl-4-nitrophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4268651.png)
![2-[2-(3-methoxyphenoxy)propanoyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4268667.png)
